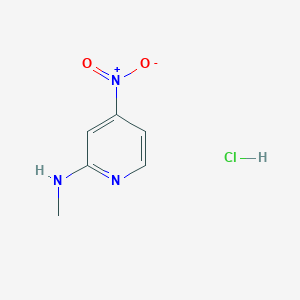
4-Nitro-2-pyridinemethanamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitro-pyridin-2-yl)-methylamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a nitro group at the 4-position of the pyridine ring and a methylamine group at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-pyridin-2-yl)-methylamine hydrochloride typically involves the nitration of 2-methylpyridine followed by the reduction of the nitro group to form the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt. The reaction conditions for each step are as follows:
Nitration: 2-methylpyridine is treated with a mixture of concentrated nitric acid and sulfuric acid at a temperature of 0-5°C to introduce the nitro group at the 4-position.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (4-Nitro-pyridin-2-yl)-methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitro-pyridin-2-yl)-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Nitro-pyridin-2-yl)-methylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Nitro-pyridin-2-yl)-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also act as a nucleophile in substitution reactions, forming covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Nitro-pyridin-2-yl)-amine
- (4-Nitro-pyridin-2-yl)-methylamine
- (4-Nitro-pyridin-2-yl)-ethylamine
Uniqueness
(4-Nitro-pyridin-2-yl)-methylamine hydrochloride is unique due to the presence of both a nitro group and a methylamine group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C6H8ClN3O2 |
|---|---|
Molekulargewicht |
189.60 g/mol |
IUPAC-Name |
N-methyl-4-nitropyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c1-7-6-4-5(9(10)11)2-3-8-6;/h2-4H,1H3,(H,7,8);1H |
InChI-Schlüssel |
SQWNJQGKSBUYMX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=CC(=C1)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




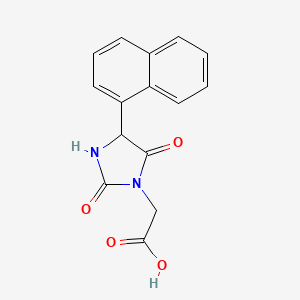
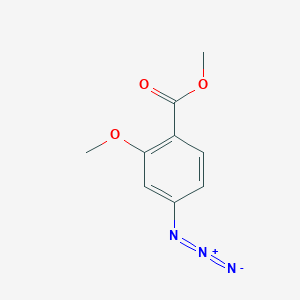
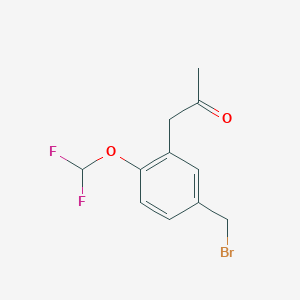
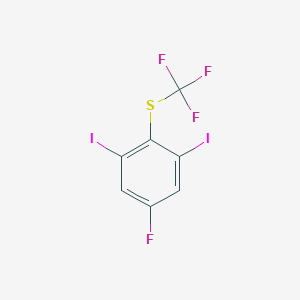

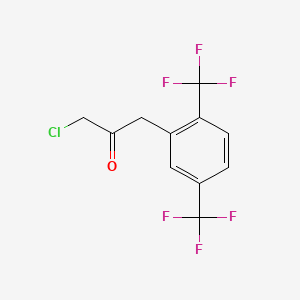
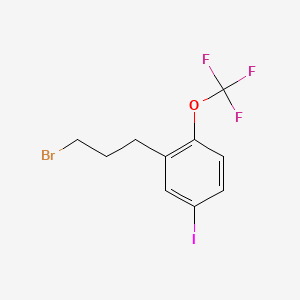
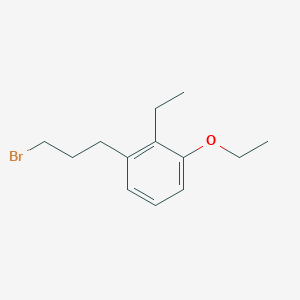
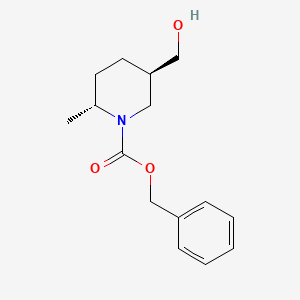
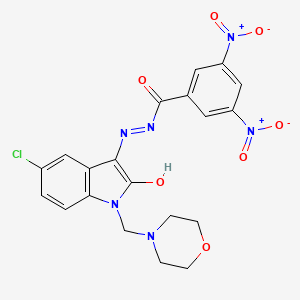

![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)
